1-Cyclopropylcycloheptan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

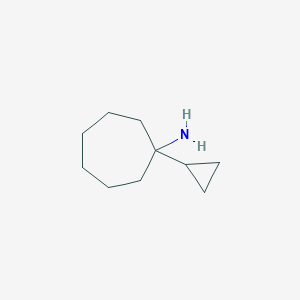

1-Cyclopropylcycloheptan-1-amine is an organic compound with the molecular formula C10H19N It is a cycloheptane derivative where a cyclopropyl group is attached to the first carbon of the cycloheptane ring, and an amine group is also attached to the same carbon

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes .

Mode of Action

Amines typically interact with their targets through their lone pair of electrons on the nitrogen atom, which can form a coordinate bond with a suitable acceptor molecule .

Biochemical Pathways

Amines are known to play crucial roles in various biochemical pathways, including the modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

The pharmacokinetics of amines can be influenced by factors such as the structure of the amine, the presence of functional groups, and the physicochemical properties of the compound .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with cyclopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcycloheptan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, imines, or other substituted products.

Scientific Research Applications

1-Cyclopropylcycloheptan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Cycloheptanamine: Similar structure but lacks the cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the cycloheptane ring.

Cycloheptylamine: Similar to cycloheptanamine but with different substituents.

Uniqueness: 1-Cyclopropylcycloheptan-1-amine is unique due to the presence of both the cyclopropyl group and the cycloheptane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

1-Cyclopropylcycloheptan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with related compounds.

Structure and Composition

This compound has a unique cyclic structure that contributes to its biological properties. Its molecular formula is C9H15N, and it features a cyclopropyl group attached to a cycloheptane ring, which influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N |

| Molecular Weight | 139.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1850982-09-0 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : It may modulate the activity of neurotransmitters, potentially affecting mood and cognition.

- Antimicrobial Activity : Some studies have suggested antimicrobial properties, although further research is needed to establish efficacy.

- Anti-inflammatory Effects : Initial findings indicate potential anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions.

Case Studies

- Neuropharmacology Study : A study investigated the effects of this compound on anxiety-like behavior in rodent models. Results indicated a reduction in anxiety-related behaviors, suggesting potential use as an anxiolytic agent.

- In Vitro Antimicrobial Testing : In vitro assays demonstrated that the compound showed moderate activity against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in reduced inflammatory markers, highlighting its possible therapeutic role in managing inflammatory diseases.

Table 2: Comparison of Biological Activities

| Compound | Neurotransmitter Modulation | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Compound A (similar structure) | Yes | High | Moderate |

| Compound B (dissimilar structure) | No | Low | High |

This comparison indicates that while this compound has promising biological activities, other compounds may exhibit stronger effects in specific areas.

Properties

IUPAC Name |

1-cyclopropylcycloheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10(9-5-6-9)7-3-1-2-4-8-10/h9H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBKNMZHDLJIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.